molecular formula C17H18N4O2S B2909342 N-(2-(4-甲基哌嗪-1-基)苯并[d]噻唑-6-基)呋喃-2-甲酰胺 CAS No. 1105252-11-6

N-(2-(4-甲基哌嗪-1-基)苯并[d]噻唑-6-基)呋喃-2-甲酰胺

货号 B2909342
CAS 编号: 1105252-11-6
分子量: 342.42
InChI 键: QCHLTGSYCGCDNI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives and their activity relationships have been discussed along with the molecular docking studies of selected compounds against the target DprE1 .


Chemical Reactions Analysis

The mechanism of DCC is to activate the carboxylic acid to the nucleophilic amine . This reaction generally works in high yield .

科学研究应用

Antibacterial Activities

The synthesis of novel Mannich bases from N’-(2-Hydroxyphenyl)-N’-(4-methylpiperazin-1-yl)furan-2-carbohydrazide has been explored. These compounds were characterized by elemental analysis, IR, electronic absorption spectra, and TLC. Notably, they were tested for their antibacterial activities against both Gram-positive and Gram-negative bacteria . Further studies could investigate specific mechanisms of action and potential applications in combating bacterial infections.

Antitumor Potency

Structure–activity relationship studies have led to the identification of derivatives with significant in vitro antitumor potency. For instance, 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine demonstrated efficacy against non-small-cell lung cancer (NSCLC) cell lines harboring EGFR-activating and drug-resistance mutations . Investigating its mechanism of action and potential synergies with existing cancer treatments could be valuable.

Inhibition of Tyrosine Kinases

The compound N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)piperidin-1-yl)methyl)benzamide (also known as Imatinib) specifically inhibits tyrosine kinases. It has been widely used to treat leukemia and other malignancies. Further research could explore its selectivity, pharmacokinetics, and potential combination therapies .

Anaplastic Lymphoma Kinase (ALK) Inhibition

Derivatives of this compound have been synthesized and evaluated as ALK inhibitors. For instance, ASP3026 demonstrated potent and selective inhibition of ALK, a validated therapeutic target for treating EML4-ALK-positive non-small cell lung cancer (NSCLC) . Investigating its efficacy in preclinical models and potential clinical applications is essential.

Drug Design and Molecular Modeling

Docking simulations have explored the binding interactions of piperazine chrome-2-one derivatives with oxidoreductase enzymes. Understanding the molecular basis of their activity can guide drug design and optimization .

作用机制

Target of Action

The primary target of this compound is the macrophage colony-stimulating factor 1 receptor (CSF1R) . CSF1R is a receptor that is expressed largely by microglia relative to other cell types in the brain . It plays a crucial role in the regulation of survival, proliferation, and differentiation of mononuclear phagocytes .

Mode of Action

The compound interacts with its target, the CSF1R, by binding to it . This interaction can influence the activity of microglia, the resident immune cells of the brain

Biochemical Pathways

It is known that csf1r plays a significant role in several neuropsychiatric conditions, including traumatic brain injury, demyelinating disease, alzheimer’s disease, and parkinson’s disease . Therefore, the compound’s interaction with CSF1R could potentially affect these pathways.

Pharmacokinetics

The pharmacokinetic behavior of a similar compound, 11C-CPPC, has been studied in healthy individuals . After injection, the compound was observed to peak in cortical and subcortical tissue by 37.5 minutes post-injection and then declined . The total distribution volume (VT) values were relatively high in thalamus, striatum, and most cortical regions, and with relatively lower VT in hippocampus, total white matter, and cerebellar cortex . These findings suggest that the compound has good brain penetration and distribution, which are important for its bioavailability.

Result of Action

It is known that the compound’s interaction with csf1r can influence the activity of microglia . This could potentially affect various processes in the brain, including neuroinflammation, which is involved in a wide variety of neuropsychiatric disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of propan-2-ol molecules can influence the compound’s action

安全和危害

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds can be considered safe anti-inflammatory agents .

未来方向

Further molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could be a potential future direction for research in this area.

属性

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-6-8-21(9-7-20)17-19-13-5-4-12(11-15(13)24-17)18-16(22)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLTGSYCGCDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。